![molecular formula C17H25N7O B5501141 N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5501141.png)
N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves cyclocondensation reactions, microwave-assisted synthesis, and nucleophilic substitution reactions. For instance, the synthesis of pyrimidine-linked pyrazole heterocyclics through microwave irradiative cyclocondensation has been reported, which underscores the utility of microwave-assisted methods in enhancing reaction rates and yields in the synthesis of complex heterocyclic compounds (Deohate & Palaspagar, 2020). Such techniques could theoretically be adapted for the synthesis of N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Molecular Structure Analysis
The molecular structure of related compounds, such as pyrazolo[3,4-d]pyrimidines, has been elucidated using various spectroscopic methods, including IR, H-NMR, and mass spectroscopy. These studies have confirmed the complex structures and substitution patterns characteristic of these compounds, which play a crucial role in their biological activity and chemical reactivity (Wu et al., 2005).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidines and similar heterocyclic compounds undergo a variety of chemical reactions, including nucleophilic substitutions and cycloadditions. These reactions are essential for further functionalization and derivation of novel compounds with targeted properties (Rahmouni et al., 2014).
Physical Properties Analysis
The physical properties of pyrazolo[3,4-d]pyrimidines, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The presence of different substituents affects these properties, which can be crucial for their application in drug formulation and other areas (Ogurtsov & Rakitin, 2021).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity and stability, are determined by the electronic configuration and the nature of the substituents on the heterocyclic core. These properties are critical for understanding their mechanism of action in biological systems and their behavior in chemical syntheses (Abdellatif et al., 2014).
Scientific Research Applications
Synthesis and Evaluation of Biological Activities
Insecticidal and Antibacterial Potential : Compounds related to the pyrimidine and pyrazole heterocycles have been synthesized and evaluated for their potential in insecticidal and antimicrobial activities. This includes the preparation of compounds through microwave irradiative cyclocondensation and their evaluation against certain insects and microorganisms for antibacterial potential (Deohate & Palaspagar, 2020).
Anticancer and Anti-5-Lipoxygenase Agents : Novel series of pyrazolopyrimidines derivatives have been synthesized and screened for their cytotoxic activities against cancer cell lines and for inhibition of 5-lipoxygenase, an enzyme involved in inflammation. The structure-activity relationship (SAR) of these compounds has been discussed to elucidate the potential therapeutic applications (Rahmouni et al., 2016).
Antimicrobial and Anticancer Agents : Research into pyrazole derivatives, including those of pyrazolo[3,4-d]pyrimidine, has shown promise for developing new antimicrobial and anticancer agents. These studies involve the synthesis and characterization of novel compounds and their evaluation for biological activities, aiming to identify pharmacophore sites that contribute to their efficacy (Hafez et al., 2016).
Heterocyclic Compound Synthesis
- Preparation of Heterocyclic Systems : The development of new synthetic routes to create pyrazolo[3,4-d]pyrimidines and related heterocycles is a key area of research. These synthetic methodologies aim to produce compounds with potential biological activities by exploring different cyclocondensation reactions and chemical transformations (El-Essawy, 2010).
Enzymatic Activity Enhancement
- Enhancement of Cellobiase Reactivity : Research into the synthesis of pyrazolopyrimidinyl keto-esters and their derivatives has revealed compounds that significantly enhance the reactivity of cellobiase, an enzyme important in cellulose breakdown. This suggests potential applications in biotechnology and industrial processes (Abd & Awas, 2008).
properties
IUPAC Name |
N,1-dimethyl-N-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)ethyl]-6-propylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O/c1-6-7-13-19-15(12-10-18-24(5)16(12)20-13)23(4)9-8-14-21-17(11(2)3)25-22-14/h10-11H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWOCZNLZMEMFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C)C(=N1)N(C)CCC3=NOC(=N3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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